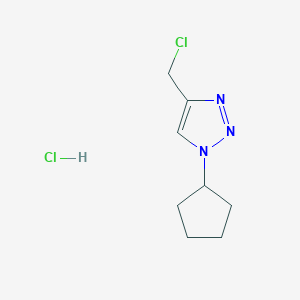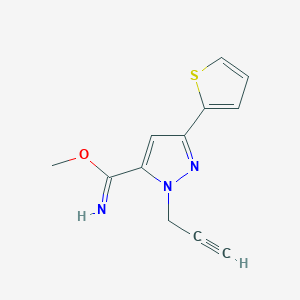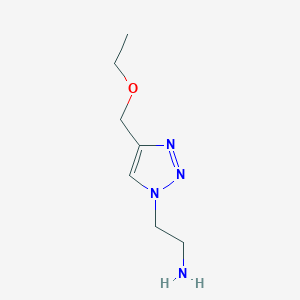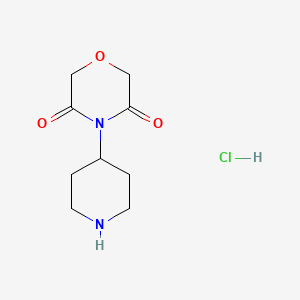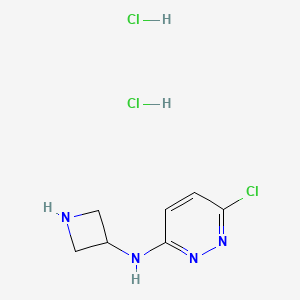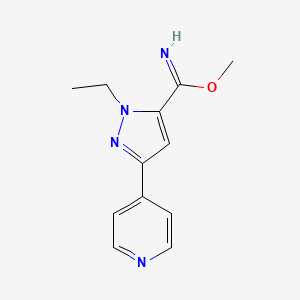
1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine
Vue d'ensemble
Description
1-Cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine, or CPPA, is a novel chemical compound with a wide range of potential applications in scientific research. It has been the subject of numerous studies in recent years due to its unique chemical and physical properties. CPPA is a heterocyclic compound with a pyrazole core and a cyclopentyl side chain. It is a white crystalline solid with a molecular weight of 218.3 g/mol and a melting point of 180-183°C. CPPA has a low water solubility and is insoluble in most organic solvents.
Applications De Recherche Scientifique
CPPA has a wide range of potential applications in scientific research. It has been used in a variety of studies, including studies of its pharmacological and biological properties, as well as its potential use as a drug delivery system. CPPA has also been studied as a potential agent for the treatment of cancer, as well as a potential therapeutic agent for the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of CPPA is not yet fully understood. However, it is believed that CPPA may act as an agonist at certain receptors, such as the 5-HT1A receptor, and may also act as an inhibitor of certain enzymes, such as monoamine oxidase.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPPA are not yet fully understood. However, it is believed that CPPA may act as an agonist at certain receptors, such as the 5-HT1A receptor, and may also act as an inhibitor of certain enzymes, such as monoamine oxidase. In addition, CPPA has been shown to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
CPPA has several advantages as a research chemical. It is a stable and non-toxic compound with a low melting point, making it easy to handle and store. In addition, CPPA is relatively inexpensive and can be synthesized in a laboratory with relative ease. However, there are some limitations to the use of CPPA in laboratory experiments. CPPA is insoluble in most organic solvents, making it difficult to dissolve in aqueous solutions. In addition, CPPA is not very soluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
The potential applications of CPPA are vast and varied. Further research is needed to explore the full potential of CPPA as a therapeutic agent, drug delivery system, and research chemical. Potential future directions for the use of CPPA include: further studies of its pharmacological and biological properties; development of novel methods for its synthesis; exploration of its potential use as a drug delivery system; and studies of its potential use in the treatment of various diseases, including cancer and neurological disorders.
Propriétés
IUPAC Name |
2-cyclopentyl-5-pyridin-3-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c14-13-8-12(10-4-3-7-15-9-10)16-17(13)11-5-1-2-6-11/h3-4,7-9,11H,1-2,5-6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQQJXGFBWLLCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)C3=CN=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



